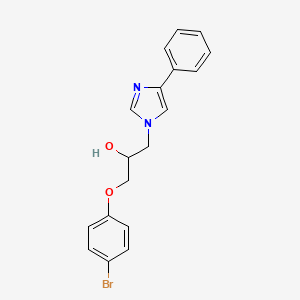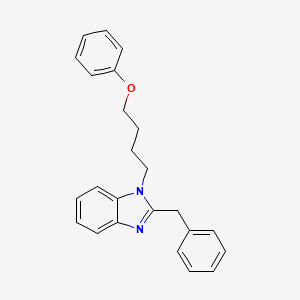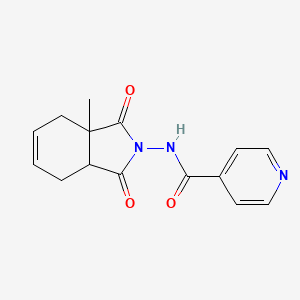
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
説明
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. The chemical structure of carvedilol consists of a beta-blocker core, a phenyl ring, and an imidazole ring, which are responsible for its pharmacological properties.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of the sympathetic nervous system on cardiac function. It also has alpha-blocking activity, which further reduces peripheral vascular resistance and blood pressure. The imidazole ring in 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is responsible for its antioxidant activity, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to improve left ventricular function, reduce myocardial oxygen demand, and decrease peripheral vascular resistance. It also has lipid-lowering effects, as it reduces serum triglycerides and increases high-density lipoprotein cholesterol levels. Carvedilol has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
実験室実験の利点と制限
Carvedilol is a widely used beta-blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It is readily available and has a well-established safety profile. However, its non-selective beta-blocking activity may limit its use in certain patient populations, such as those with asthma or chronic obstructive pulmonary disease.
将来の方向性
1. Investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, including its effects on tumor growth and metastasis.
2. Exploring the cardioprotective effects of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in other cardiovascular diseases, such as atherosclerosis and myocardial infarction.
3. Developing new formulations of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol for improved pharmacokinetics and bioavailability.
4. Investigating the mechanisms underlying the antioxidant activity of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol and its potential use in the treatment of oxidative stress-related diseases.
5. Examining the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in combination with other drugs for improved therapeutic efficacy.
Conclusion:
Carvedilol is a non-selective beta-blocker that has been extensively studied for its therapeutic potential in various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors in the heart, reducing the effects of the sympathetic nervous system on cardiac function, and reducing peripheral vascular resistance. Carvedilol has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. It also has antioxidant properties, which may contribute to its cardioprotective effects. Future research directions include investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, developing new formulations for improved pharmacokinetics and bioavailability, and examining the mechanisms underlying its antioxidant activity.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and angina. It has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. In addition, 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis in preclinical models.
特性
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGUMFVLYDQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)

![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)
![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)
![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)